1-Cyclohexyl-2-piperazinone hydrate
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Overview
Description
1-Cyclohexyl-2-piperazinone hydrate is a chemical compound with the molecular formula C10H18N2O·H2O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Preparation Methods
The synthesis of 1-Cyclohexyl-2-piperazinone hydrate can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazinone .
Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form a piperazine derivative. Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed in the synthesis of piperazine derivatives .
Chemical Reactions Analysis
1-Cyclohexyl-2-piperazinone hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines and halides .
For example, oxidation of this compound can lead to the formation of N-oxide derivatives, while reduction can yield the corresponding amine. Substitution reactions can introduce various functional groups into the piperazine ring, resulting in a wide range of derivatives with different biological activities .
Scientific Research Applications
1-Cyclohexyl-2-piperazinone hydrate has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperazine derivatives are known for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities .
In the pharmaceutical industry, this compound is used in the development of drugs targeting various diseases. Its derivatives are employed in the synthesis of medications for conditions such as schizophrenia, depression, and anxiety. Additionally, piperazine derivatives are used as intermediates in the production of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-2-piperazinone hydrate involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to interact with neurotransmitter receptors, enzymes, and ion channels. For example, some piperazine derivatives act as antagonists or agonists at serotonin receptors, which play a crucial role in mood regulation and other neurological functions .
The compound’s effects are mediated through its binding to these targets, leading to changes in cellular signaling pathways and physiological responses. The specific molecular targets and pathways involved depend on the particular derivative and its chemical structure .
Comparison with Similar Compounds
1-Cyclohexyl-2-piperazinone hydrate can be compared with other piperazine derivatives, such as 1-benzylpiperazine and 1-phenylpiperazine. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and pharmacological properties .
For instance, 1-benzylpiperazine is known for its stimulant effects and has been used as a recreational drug, while 1-phenylpiperazine exhibits antidepressant and anxiolytic properties. The unique cyclohexyl group in this compound contributes to its distinct pharmacological profile and potential therapeutic applications .
Conclusion
This compound is a versatile compound with significant applications in scientific research, particularly in chemistry, biology, medicine, and industry Its unique chemical structure and reactivity make it a valuable building block for the synthesis of various derivatives with diverse biological activities
Properties
IUPAC Name |
1-cyclohexylpiperazin-2-one;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.H2O/c13-10-8-11-6-7-12(10)9-4-2-1-3-5-9;/h9,11H,1-8H2;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJSXCKYRQOKHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCNCC2=O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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